molecular formula C12H16O B12547336 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol CAS No. 868747-99-3

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol

Cat. No.: B12547336
CAS No.: 868747-99-3
M. Wt: 176.25 g/mol
InChI Key: QSLWKIMELACTRU-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol is a high-purity organic compound of significant interest in research and development, particularly within medicinal chemistry. This unsaturated alcohol features a phenylbutenol scaffold, a structure recognized in scientific literature for its utility as a versatile synthetic intermediate and building block. Compounds with similar structural motifs, such as phenylbutenol derivatives, are frequently investigated for their potential as core structures in the synthesis of more complex molecules, including those with potential biological activity . The specific stereochemistry and substitution pattern on the phenyl ring can profoundly influence the compound's physical properties and reactivity, making it a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this compound in the design and synthesis of novel molecules, exploring applications in various fields. While the precise mechanism of action for this specific compound is research-dependent, structurally related compounds are explored as intermediates for potential tyrosine kinase modulation, given that kinase targets are a major focus in oncology and other therapeutic areas . Furthermore, the alcohol functional group provides a handle for further chemical transformation, such as esterification or etherification, allowing for the creation of derivative compound libraries. This product, this compound, is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for specific applications involving this and related chemical structures.

Properties

CAS No.

868747-99-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)but-3-en-1-ol

InChI

InChI=1S/C12H16O/c1-10-3-5-12(6-4-10)9-11(2)7-8-13/h3-6,9,13H,7-8H2,1-2H3

InChI Key

QSLWKIMELACTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)CCO

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(4-methylphenyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can undergo Prins cyclization to form tetrahydropyran-4-ol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Compound A : (Z)-3-Methyl-4-(2-nitrophenyl)-4-phenylbut-3-en-1-ol
  • Structure : Differs by a nitro group (electron-withdrawing) at the 2-position of the phenyl ring and an additional phenyl substituent.
  • Synthesis: Synthesized via a two-step reaction (31% yield), leveraging Mitsunobu chemistry for amine protection. The nitro group introduces steric and electronic challenges, reducing yield compared to analogs without nitro substituents.
Compound B : (R)-1-(4-Methylphenyl)but-3-en-1-ol
  • Structure : The 4-methylphenyl group is at position 1 instead of position 4, altering the conjugation pattern.
  • Synthesis : Achieved in 77% yield via silica gel chromatography, indicating higher efficiency than nitro-substituted analogs. The stereochemistry (R-configuration) is critical for enantioselective applications.
  • Optical Properties: Exhibits 94% enantiomeric excess (ee), suggesting superior chiral stability compared to non-stereospecific derivatives .
Compound C : 1-(4-Methoxyphenyl)but-3-en-1-ol
  • Structure : Methoxy group (electron-donating) replaces the methyl group on the phenyl ring.
  • Electronic Effects: The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization and altering acidity (pKa ~10–12 for phenolic analogs).
  • Applications : Useful in photochemical reactions due to extended conjugation, unlike the methyl-substituted counterpart.
Compound D : 1-(4-Chlorophenyl)but-3-en-1-ol
  • Structure : Chlorine (electron-withdrawing) at the 4-position of the phenyl ring.
  • Reactivity : The chloro substituent directs electrophilic substitution reactions to the meta position. Its higher molecular weight (MW = 184.6 g/mol) compared to the methyl analog (MW = 176.2 g/mol) affects solubility in polar solvents.

Physical and Chemical Properties

Property 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol (R)-1-(4-Methylphenyl)but-3-en-1-ol 1-(4-Methoxyphenyl)but-3-en-1-ol 1-(4-Chlorophenyl)but-3-en-1-ol
Molecular Formula C₁₂H₁₆O C₁₁H₁₄O C₁₁H₁₄O₂ C₁₀H₁₁ClO
Molecular Weight (g/mol) 176.2 162.2 178.2 184.6
Boiling Point (°C) ~250 (estimated) ~230 ~260 ~245
logP (Hydrophobicity) 3.2 2.8 2.5 3.5
Key Reactivity Allylic oxidation Enantioselective alkylation Photochemical cyclization Nucleophilic substitution

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